5-[(2,4-difluorophenoxy)methyl]-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-[(2,4-difluorophenoxy)methyl]-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide is a synthetic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and have gained significant attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-difluorophenoxy)methyl]-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-difluorophenoxy)methyl]-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
5-[(2,4-difluorophenoxy)methyl]-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,4-difluorophenoxy)methyl]-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent with a similar oxazole structure.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
5-[(2,4-difluorophenoxy)methyl]-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities and potential therapeutic applications. Its difluorophenoxy and oxazolylmethyl groups contribute to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
5-[(2,4-difluorophenoxy)methyl]-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O4/c1-2-11-6-12(25-21-11)8-20-17(23)15-7-13(26-22-15)9-24-16-4-3-10(18)5-14(16)19/h3-7H,2,8-9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYOQDBLWPCSKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CNC(=O)C2=NOC(=C2)COC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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